molecular formula C17H26O11 B050260 8-O-Acetylharpagide CAS No. 6926-14-3

8-O-Acetylharpagide

Cat. No. B050260
CAS RN: 6926-14-3
M. Wt: 406.4 g/mol
InChI Key: CAFTUQNGDROXEZ-XBDCZORHSA-N
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Description

8-O-Acetylharpagide is an iridoid glycoside commonly found in several plant species and has been identified as a significant compound due to its various pharmacological properties. It was isolated from a methanol extract of Ajuga reptans L. (Lamiaceae), and its structure was determined through spectroscopic methods. The compound has been characterized as a nonsteroidal ecdysteroid agonist, indicating its potential role in the natural defense mechanisms of plants. Research has explored its pharmacokinetics, chemical properties, and effects in biological systems, contributing to a deeper understanding of its potential applications and interactions within living organisms (Elbrecht et al., 1996).

Synthesis Analysis

The synthesis of this compound involves extracting it from plant sources, such as Ajuga reptans and Ajuga decumbens, using various solvents like methanol. Following extraction, purification processes, including chromatography, are employed to isolate and identify the compound based on its spectroscopic properties. The identification and analysis are largely based on methodologies like ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS), which provide detailed insights into the compound's structure and quantity in biological samples (Shanjiang Chen et al., 2019).

Molecular Structure Analysis

This compound's molecular structure is characterized through advanced spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), revealing its complex iridoid glycoside framework. This structural elucidation is crucial for understanding its biological activity and interaction with biological receptors, as well as for synthesizing derivatives with potential enhanced activities or specific applications.

Chemical Reactions and Properties

Research into this compound's chemical reactions primarily focuses on its interaction with biological systems, such as binding to ecdysteroid receptors and inducing cellular differentiation in certain models. The compound's reactivity, including its agonist activity on ecdysteroid response elements, highlights its biochemical significance and potential utility in understanding plant defense mechanisms and exploring therapeutic avenues (Elbrecht et al., 1996).

Scientific Research Applications

  • Pharmacokinetics Studies :

    • Chen et al. (2019) used ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) to measure 8-O-acetylharpagide in mouse blood, exploring its pharmacokinetics after intravenous or oral administration (Chen et al., 2019).
    • Wen and Li (2013) established a method for the pharmacokinetic study of this compound and harpagide in beagle dogs after oral administration of Ajuga decumbens extract (Wen & Li, 2013).
  • Antiviral and Anti-inflammatory Properties :

    • Xiao-lan (2013) assessed the pharmacodynamic effects of this compound on the Epstein-Barr virus (EBV), observing significant inhibitory effects (Xiao-lan, 2013).
    • You et al. (2014) investigated the anti-inflammatory mechanism of acetylharpagide, extracted from Ajuga decumbens, on human umbilical vein endothelial cells (HUVECs) and human monocytic leukemia cell line THP-1 under controlled shear stress (You et al., 2014).
  • Cancer Research :

    • Konoshima et al. (2000) isolated 8-acetylharpagide (8-AcHarp) from Ajuga decumbens and demonstrated its significant inhibitory effect on mouse skin and hepatic tumor formation (Konoshima et al., 2000).
  • Drug Delivery and Formulation :

    • Liu et al. (2018) designed colon-targeted acetylharpagide tablets and evaluated their release and absorption performance in vitro and in vivo (Liu et al., 2018).
  • Miscellaneous Applications :

    • Pungitore et al. (2004) investigated the growth inhibitory activities of this compound and its influence on DNA polymerase, suggesting its potential as an allelochemical (Pungitore et al., 2004).
    • Breschi et al. (1992) explored the vasoconstrictor activity of this compound from Ajuga reptans on smooth muscle preparations (Breschi et al., 1992).

Mechanism of Action

Target of Action

8-O-Acetylharpagide is an iridoid isolated from Ajuga reptans . It has been found to have antitumoral , antiviral , antibacterial , and anti-inflammatory activities . It also has a biological activity on isolated smooth muscle preparations from guinea pig .

Mode of Action

Its antitumoral, antiviral, antibacterial, and anti-inflammatory activities suggest that it may interact with targets involved in cell proliferation, viral replication, bacterial growth, and inflammatory response .

Biochemical Pathways

Given its range of activities, it is likely that it affects multiple pathways involved in cell growth, viral replication, bacterial growth, and inflammation .

Pharmacokinetics

This compound has been studied in mice, where it was found to be quickly absorbed after oral administration . The bioavailability of this compound was found to be 10.8%, and it was found to have a significant first pass effect after oral administration . This suggests that the compound is metabolized in the liver before it reaches systemic circulation .

Result of Action

The result of this compound’s action is a reduction in tumor growth, viral replication, bacterial growth, and inflammation . This is likely due to its interaction with targets involved in these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the stability of this compound in blood was analyzed by storing the samples under different conditions: short-term storage (2 h at room temperature), long-term storage (−20 °C, 30 days), and after freezing and thawing (−20 °C to room temperature) . These factors can affect the stability of the compound and thus its efficacy .

Safety and Hazards

Safety data for 8-O-Acetylharpagide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

[(1S,4aS,5R,7S,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14+,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFTUQNGDROXEZ-XBDCZORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346466
Record name 8-Acetylharpagide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6926-14-3
Record name 8-O-Acetylharpagide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6926-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Acetylharpagide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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